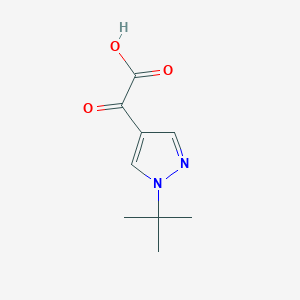

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid

Description

Structural Characterization of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic Acid

Molecular Architecture and Crystallographic Analysis

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a pyrazole derivative with a tert-butyl substituent at the N1 position and an oxoacetic acid group at the C4 position. Its molecular formula is C₉H₁₂N₂O₃ , and its SMILES notation is CC(C)(C)N1C=C(C=N1)C(=O)C(=O)O . The InChIKey, POJJDOVBFHAMAZ-UHFFFAOYSA-N , uniquely identifies its structure.

The pyrazole ring adopts a planar conformation, as observed in structurally related compounds like 3,5-bis(t-butyl)-1H-pyrazol-4-amine. The tert-butyl group introduces significant steric bulk, influencing molecular packing and hydrogen-bonding interactions. Crystallographic studies of analogous pyrazole derivatives reveal hydrogen-bonded networks and π-π interactions that stabilize the lattice. For example, in 4-chloro-1H-pyrazole, intermolecular N–H⋯N hydrogen bonds form trimeric assemblies, suggesting similar interactions may occur in the target compound.

Table 1: Key Structural Features

| Feature | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₃ | |

| SMILES | CC(C)(C)N1C=C(C=N1)C(=O)C(=O)O | |

| InChIKey | POJJDOVBFHAMAZ-UHFFFAOYSA-N | |

| Predicted CCS ([M+H]+) | 142.5 Ų |

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The tert-butyl group typically resonates as a singlet in ¹H NMR spectra due to equivalent methyl protons. For example, in 3,5-bis(t-butyl)-1H-pyrazol-4-amine, the tert-butyl protons appear at δ 1.30 (s, 18H). The pyrazole C4 proton (if present) would show downfield shifts due to electron-withdrawing effects, though the oxoacetic acid group may suppress protonation at this position.

Infrared (IR) Spectroscopy

Key IR bands include:

- N–H stretch : ~3234 cm⁻¹ (from pyrazole NH).

- C–H (tert-butyl) : ~2966, 2904, 2866 cm⁻¹.

- C=O (oxoacetic acid) : ~1700 cm⁻¹ (strong absorption).

- C=N (pyrazole) : ~1570 cm⁻¹.

Mass Spectrometry (MS)

The compound’s molecular ion ([M+H]+) is observed at m/z 197.09208 , consistent with its molecular weight (196.2 g/mol). Fragmentation patterns may include loss of CO₂ (m/z 153) or cleavage of the pyrazole-oxoacetic acid bond.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Key Peaks/Features | Source |

|---|---|---|

| ¹H NMR | δ 1.30 (s, tert-butyl), δ 5.90 (s, pyrazole C4-H) | |

| IR | 3234 (N–H), 1700 (C=O), 1570 (C=N) | |

| MS ([M+H]+) | m/z 197.09208 |

Comparative Analysis of Tautomeric Forms

Pyrazole derivatives can exhibit tautomerism between NH and N-alkylated forms. In 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid, the NH tautomer is stabilized by:

- Steric protection : The tert-butyl group prevents N2 protonation, favoring the 1H-pyrazole form.

- Electronic effects : The oxoacetic acid group withdraws electron density, reducing resonance stabilization of alternative tautomers.

Comparative studies of pyrazole tautomerism in related compounds (e.g., 4-chloro-1H-pyrazole) show that proton disorder at N1 is common in crystals. However, the tert-butyl group in this compound likely restricts such disorder due to steric constraints.

Conformational Studies Through Computational Modeling

Density Functional Theory (DFT) calculations can predict low-energy conformers. For pyrazole derivatives, key parameters include:

- Pyrazole ring planarity : Maintained in most conformers due to aromaticity.

- Oxoacetic acid orientation : The carboxylic acid group may adopt gauche or trans configurations relative to the pyrazole ring.

In silico studies of analogous compounds (e.g., 3,5-bis(t-butyl)-1H-pyrazol-4-amine) reveal that tert-butyl groups enforce a rigid, non-planar conformation. Computational models for the target compound should account for:

- Intra-molecular hydrogen bonding : Between the carboxylic acid and pyrazole NH.

- Steric clashes : Between the tert-butyl group and oxoacetic acid moiety.

Table 3: Computational Modeling Parameters

Properties

IUPAC Name |

2-(1-tert-butylpyrazol-4-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)11-5-6(4-10-11)7(12)8(13)14/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJJDOVBFHAMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171422-69-7 | |

| Record name | 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid typically involves the reaction of 1-tert-butyl-1H-pyrazole with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid, such as alcohols, ketones, and substituted pyrazoles .

Scientific Research Applications

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

a. tert-Butyl 2-((3bS,4aR)-3-amino-5-oxo-3b,4,4a,5-tetrahydro-2H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-2-yl)acetate (1401)

b. Ethyl 2-(2-formylaminothiazol-4-yl)acetate

c. 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid

d. 2-(4-(Diethylamino)phenyl)-2-oxoacetic acid

- Structure: Phenyl ring substituted with diethylamino and oxoacetic acid groups.

- Key Differences: The electron-donating diethylamino group increases oxoacetic acid’s acidity (pKa ~1–2) compared to the tert-butyl pyrazole analog (pKa ~3–4). Enhanced solubility in polar solvents due to protonation .

e. tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

- Structure : Pyrazole with methyl substituents and a tert-butyl ester.

- The ester group improves stability in acidic conditions compared to the oxoacetic acid .

Comparative Data Table

*Calculated based on structural analysis; explicit data unavailable in evidence.

Biological Activity

2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid is an organic compound characterized by a unique pyrazole ring and an oxoacetic acid moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in enzyme inhibition and receptor binding, which may have implications in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- CAS Number : 1171422-69-7

Synthesis

The synthesis of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid typically involves the reaction of 1-tert-butyl-1H-pyrazole with oxalyl chloride, often in the presence of a base like triethylamine. The reaction is conducted in an inert solvent such as dichloromethane under controlled temperatures to stabilize intermediates. Purification is achieved through recrystallization or chromatography techniques .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it may affect cellular signaling pathways through receptor interaction, influencing various physiological responses .

Enzyme Inhibition Studies

Research indicates that 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid exhibits significant enzyme inhibition properties. A study demonstrated that this compound effectively inhibits certain kinases involved in cancer progression, suggesting its potential use as a therapeutic agent in oncology .

Case Studies

- Cancer Research : In vitro studies have shown that 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid can reduce cell proliferation in various cancer cell lines by inhibiting specific signaling pathways associated with tumor growth .

- Neurobiology : Another study highlighted its neuroprotective effects, where the compound was found to modulate neurotransmitter release and improve cognitive function in animal models of neurodegeneration .

Comparative Analysis

To understand the uniqueness of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid, it is essential to compare it with similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid | Structure | Enzyme inhibitor, potential anti-cancer agent |

| 5-(1-tert-butyl-1H-pyrazol-4-yl)-6-isopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine | Similar pyrazole structure | Moderate kinase inhibition |

| 2-(1-tert-butylpyrazolyl)acetic acid | Less complex structure | Limited biological activity |

The structural features of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid contribute to its distinct biological properties compared to other pyrazole derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-(1-tert-butyl-1H-pyrazol-4-yl)-2-oxoacetic acid?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for cyclization), stoichiometry (e.g., 1.2:1 molar ratio of tert-butyl pyrazole to oxoacetic acid derivatives), and solvent polarity (e.g., DMF or THF). Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Elemental analysis : Validate empirical formula (e.g., C₁₀H₁₃N₃O₃).

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1550 cm⁻¹).

- NMR : Assign peaks for tert-butyl protons (δ ~1.3 ppm, singlet) and pyrazole protons (δ ~7.5–8.0 ppm).

- HPLC/MS : Confirm purity (>95%) and molecular ion ([M+H]⁺ at m/z 224.1) .

Q. How do structural features (e.g., tert-butyl group) influence the compound’s reactivity and solubility?

- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing nucleophilic attack on the pyrazole ring. It also increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Compare solubility profiles in solvents like water, ethanol, and acetonitrile using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

- Methodological Answer :

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-target profiling : Use kinase/phosphatase panels to rule out cross-reactivity.

- Molecular docking : Model interactions with active sites (e.g., ATP-binding pockets) to explain potency variations. Reference analogs from (e.g., binding assays for pyrazole-oxoacetic acid derivatives) .

Q. What experimental strategies can elucidate the reaction mechanism of 2-oxoacetic acid derivatives with biological thiols (e.g., glutathione)?

- Methodological Answer :

- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants (k) under pseudo-first-order conditions.

- Trapping intermediates : Add N-ethylmaleimide to stabilize thiol-adducts for LC-MS analysis.

- Isotopic labeling : Track ¹³C-labeled oxoacetic acid in reaction mixtures via NMR .

Q. How can computational methods predict metabolic stability or toxicity of this compound?

- Methodological Answer :

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate CYP450 metabolism and logP values.

- Metabolite identification : Simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation) with software like Schrödinger’s BioLuminate. Validate with in vitro microsomal assays .

Q. What strategies mitigate byproduct formation during tert-butyl pyrazole functionalization?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection for amines).

- Catalytic optimization : Screen Pd/C or CuI catalysts for coupling efficiency.

- Byproduct characterization : Use GC-MS to identify and quantify side products (e.g., de-tert-butylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.